4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine
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Description
This compound is known as 4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine . It is a chemical compound with a complex structure .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperidine ring substituted with a 4-methylbenzoyl group and a 4-nitrophenyl group . The exact structure would require more detailed analysis or experimental data.Scientific Research Applications
Repositioning Antitubercular Compounds for Neglected Diseases
Research on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, which share a functional similarity with nitrophenyl piperidine derivatives in their potential medicinal applications, has been repositioned for the treatment of neglected tropical diseases such as visceral leishmaniasis (VL). These studies have demonstrated the critical role of specific structural features in enhancing solubility and safety while maintaining activity against VL, providing insights into how modifications to similar compounds could yield new therapeutic options (Thompson et al., 2016).
Enhancing Reaction Rates through Structural Modifications
Investigations into the effects of structural modifications on reaction rates, specifically the impact of the o-methyl group in benzoyl compounds, offer insights into the chemical behavior of closely related compounds. Such studies highlight the significance of electronic effects and structural modifications in determining the reactivity and mechanism of reactions, which is relevant for the synthesis and application of complex molecules like "4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine" (Um et al., 2005).
Applications in Fluorescent pH Sensors
The development of novel fluorescent pH sensors based on the intramolecular hydrogen bonding ability of naphthalimide derivatives, including piperidine-naphthalimide compounds, underscores the utility of nitrogen-containing heterocycles in sensing technologies. These compounds exhibit strong fluorescence quenching and red shifting in acidic conditions, suggesting potential applications for "this compound" in developing pH-sensitive probes for biological and chemical analyses (Cui et al., 2004).
Synthetic Methods and Crystal Structures
Research into the synthesis and crystal structure of compounds like 3-(4′-nitrophenyl)iminocoumarin, which bear structural resemblances to "this compound," provides valuable information on the cyclization reaction mechanisms and the potential of such compounds in materials science, particularly in developing materials for solar cells and electronic devices (Zhang et al., 2015).
Antimicrobial and Antitubercular Agents
The synthesis and pharmacological evaluation of novel thiazolo-triazolo-pyridine derivatives, which share a common scaffold with piperidine derivatives, have shown significant antimicrobial activity. These findings suggest the potential for derivatives of "this compound" to be explored as antimicrobial and antitubercular agents, contributing to the development of new treatments for infectious diseases (Suresh et al., 2016).
Properties
IUPAC Name |
[[1-(4-nitrophenyl)piperidin-4-ylidene]amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-14-2-4-15(5-3-14)19(23)26-20-16-10-12-21(13-11-16)17-6-8-18(9-7-17)22(24)25/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDTZADVJAPKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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